
2-chloro-2-phenylacetyl chloride
Overview
Description
2-Chloro-2-phenylacetyl chloride (CAS 2912-62-1, molecular formula C₈H₆Cl₂O) is a halogenated acyl chloride characterized by a phenyl group and a chlorine atom at the α-carbon position. Its molecular weight is 189.04 g/mol, and it exists as a liquid with a refractive index of 1.544 (lit.) . This compound is widely employed in organic synthesis, particularly for introducing the 2-chloro-2-phenylacetyl moiety into hybrid molecules. For example, it reacts with 7-amino-4-methyl-2H-chromen-2-one to form (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, a hybrid molecule with demonstrated anti-inflammatory activity superior to ibuprofen . The chlorine atom acts as a bioisostere, enhancing metabolic stability and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-chloro-2-phenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H5CH2COOH+SOCl2→C6H5CHClCOCl+SO2+HCl
This method is efficient and widely used in laboratory settings .
Industrial Production Methods: On an industrial scale, chloro(phenyl)acetyl chloride is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-2-phenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form phenylacetic acid and hydrochloric acid.
Reduction: It can be reduced to phenylacetyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires the presence of a base like pyridine to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Phenylacetic Acid: Formed from hydrolysis.
Scientific Research Applications
2-chloro-2-phenylacetyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of drugs, particularly those with anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of chloro(phenyl)acetyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the phenylacetyl group into target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
2-Chloroacetyl Chloride
- Structure : ClCH₂COCl
- Applications: Used in synthesizing quinolone antibiotics, such as ND-1 (7-(4-(2-chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) .
- Key Differences :
2-Azido-2-phenylacetyl Chloride
- Structure : N₃-C(C₆H₅)COCl
- Applications : Primarily used in click chemistry for azide-alkyne cycloadditions.
- Key Differences: The azido group introduces explosive hazards, limiting its utility in large-scale synthesis.
2-Methyl-2-phenylpropanoyl Chloride
- Structure : (CH₃)₂C(C₆H₅)COCl
- Applications : Used in polymer and material science for introducing bulky substituents.
- Key Differences: The methyl groups increase steric bulk, reducing reactivity in nucleophilic acyl substitution compared to this compound . No reported bioactivity, unlike the anti-inflammatory and antibiotic derivatives of this compound .
Quinolone Derivatives Incorporating this compound
The table below compares quinolone antibiotics synthesized using this compound versus simpler acyl chlorides:
Key Findings :
- Derivatives of this compound (CD-2, ND-2) exhibit higher molecular weights and improved yields compared to ND-1, likely due to the stabilizing aromatic interactions .
Comparison with Other Acyl Chlorides :
- Acetyl Chloride (CH₃COCl) : Simpler but lacks functional groups for bioactivity or steric modulation.
- Benzoyl Chloride (C₆H₅COCl) : Aromatic but lacks halogen substituents, limiting metabolic stability .
Biological Activity
2-Chloro-2-phenylacetyl chloride, a compound with the molecular formula , is an acyl chloride that has garnered interest due to its utility in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The primary mechanism of action for this compound involves its role as an acylating agent. It interacts with various biomolecules, particularly proteins and enzymes, through acylation reactions. This interaction can lead to the modification of protein structures, thereby influencing their function and activity.
Key Mechanisms:
- Acylation of Amino Groups: The compound reacts with amino groups in proteins, forming amide bonds that can alter protein functionality.
- Formation of OPAc-protected Saccharides: It serves as a protecting group for carbohydrates, facilitating selective deprotection in synthetic processes.
This compound plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. Its interaction with enzymes can modify key cellular pathways, influencing processes such as cell signaling and gene expression.
Cellular Effects
The compound has demonstrated profound effects on cellular processes:
- Cell Proliferation and Apoptosis: Studies indicate that it can influence cell growth and programmed cell death, highlighting potential therapeutic applications.
- Gene Expression Modulation: By modifying transcription factors, it can lead to changes in gene expression profiles.
Dosage Effects
Research indicates that the biological effects of this compound vary significantly with dosage:
- Low Doses: Beneficial effects such as enhanced protein function and metabolic modulation.
- High Doses: Toxic effects including cellular damage and disruption of physiological processes. A specific dosage range has been identified that optimizes therapeutic outcomes while minimizing toxicity.
Case Studies
-
Occupational Exposure Incident:
A case study reported severe health impacts from exposure to chloroacetic acid derivatives, including neurological damage and respiratory failure. This incident underscores the potential hazards associated with exposure to compounds related to this compound . -
Toxicological Profiles:
Toxicological evaluations have indicated that exposure to similar acyl chlorides can lead to systemic health effects, including respiratory distress and skin irritation. These findings are critical for understanding the safety profile of this compound .
Metabolic Pathways
The compound is involved in various metabolic pathways, particularly those related to aromatic compound metabolism. It interacts with enzymes such as phenylacetyl-CoA ligase, which is crucial for the degradation of aromatic compounds and energy production.
Transport and Distribution
In cellular environments, this compound is transported through various mechanisms:
- Interaction with Transport Proteins: Its uptake into cells can be facilitated by binding proteins that enhance its intracellular concentration.
- Localization Effects: The compound's distribution within cellular compartments can significantly affect its biological activity.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis protocols for 2-chloro-2-phenylacetyl chloride, and what are the critical parameters affecting yield?
- Methodological Answer : The compound is synthesized via chlorination of phenylacetic acid derivatives using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A key protocol involves generating reactive ketene intermediates by treating this compound with triethylamine, enabling cycloaddition reactions (e.g., azetidinone formation) . Critical parameters include reaction temperature (typically 0–5°C to control exothermicity), stoichiometric ratios (excess chlorinating agent to ensure complete conversion), and anhydrous conditions to prevent hydrolysis. Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–90°C at 10 mmHg) is recommended to achieve ≥90% purity .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H/¹³C NMR : The acyl chloride (-COCl) group appears as a deshielded carbonyl carbon at ~170 ppm in ¹³C NMR. The aromatic protons (C₆H₅) show multiplet signals at 7.3–7.5 ppm in ¹H NMR .
- IR Spectroscopy : Strong absorbance at ~1800 cm⁻¹ (C=O stretch of acyl chloride) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 189 (M⁺) and fragment ions at m/z 154 (loss of Cl) validate the molecular structure .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis releasing HCl gas .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to minimize decomposition. Compatibility tests with storage materials (e.g., glass > PTFE) are critical .
Advanced Research Questions
Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atom at the α-position enhances electrophilicity, making it more reactive than acetyl chloride but less than trichloroacetyl chloride. Kinetic studies show faster aminolysis with primary amines (e.g., benzylamine) due to reduced steric hindrance compared to bulkier acyl chlorides. Solvent polarity (e.g., dichloromethane vs. THF) significantly impacts reaction rates, with polar aprotic solvents accelerating nucleophilic attack .
Q. What strategies are effective in resolving contradictory data regarding the compound's stability under different storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Conduct stress tests at elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation products (e.g., phenylacetic acid via hydrolysis).
- Analytical Cross-Validation : Use HPLC-MS to quantify residual purity and GC-MS to detect volatile degradation byproducts (e.g., HCl, CO₂) .
- Inert Atmosphere Optimization : Compare decomposition rates under N₂ vs. ambient air to validate the necessity of inert storage .
Q. What mechanistic pathways explain the formation of azetidinones from this compound in cycloaddition reactions?
- Methodological Answer : The reaction proceeds via ketene intermediate generation (using Et₃N to deprotonate the acyl chloride), followed by [2+2] cycloaddition with imines (e.g., dicyclohexylcarbodiimide). Density Functional Theory (DFT) studies suggest a stepwise mechanism: (1) nucleophilic attack by the imine nitrogen on the ketene carbonyl, forming a zwitterionic intermediate, and (2) ring closure to yield the β-lactam (azetidinone) . Solvent effects (e.g., toluene vs. acetonitrile) and temperature (−20°C to 25°C) modulate regioselectivity and enantiomeric excess.
Properties
IUPAC Name |
2-chloro-2-phenylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAOSXMQZWHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951710 | |
Record name | Chloro(phenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2912-62-1 | |
Record name | α-Chlorobenzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2912-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(phenyl)acetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002912621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro(phenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro(phenyl)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORO(PHENYL)ACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P316SLR5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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